![molecular formula C9H9N3OS B2852841 2-(1H-benzimidazol-2-ylsulfanyl)acetamide CAS No. 30065-26-0](/img/structure/B2852841.png)
2-(1H-benzimidazol-2-ylsulfanyl)acetamide
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Description
2-(1H-benzimidazol-2-ylsulfanyl)acetamide is a chemical compound with potential applications in scientific research. It is a benzimidazole derivative that has been synthesized and studied for its various properties. In
Scientific Research Applications
Antibacterial and Antifungal Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)acetamide has been used to synthesize derivatives that have shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli . These derivatives also demonstrated antifungal activity against Aspergillus fumigatus and Candida albicans .
Cytotoxic Properties
The same derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)acetamide were also tested for their in vitro cytotoxic properties using a brine shrimp bioassay . Some of these compounds showed good cytotoxic activities .
Pharmacokinetic Studies
The compound 2-(1H-benzimidazol-2-ylsulfanyl)acetamide, also known as GMC1, has been studied for its pharmacokinetic properties . An LC-MS/MS method was developed and validated to quantify GMC1 in plasma and urine from pharmacokinetics studies in rats .
Treatment of Castration Resistant Prostate Cancer
GMC1 effectively inhibits androgen receptor function by binding directly to FKBP52 . This presents a novel mechanism for the treatment of castration resistant prostate cancer (CRPC) .
Antitumor Activity
Benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylsulfanyl)acetamide, have been used as precursors for the synthesis of new benzimidazoles with antitumor activity .
Antiprotozoal Activity
Some benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylsulfanyl)acetamide, have shown antiprotozoal activity .
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-8(13)5-14-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMEONYAKHOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)acetamide |
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